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molecular formula C13H16O4 B8336809 Isopropyl 4-acetylphenoxyacetate

Isopropyl 4-acetylphenoxyacetate

Cat. No. B8336809
M. Wt: 236.26 g/mol
InChI Key: VACHEQBTEGIMEH-UHFFFAOYSA-N
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Patent
US04105790

Procedure details

Potassium carbonate (17.0g.) was added to a solution of isopropyl bromoacetate (24.0g.) and 4-hydroxyacetophenone (17.7g.) in acetone (200ml.). The mixture was heated under reflux for 24 hours, cooled and filtered. The filtrate was evaporated to an oil which was dissolved in ether (150ml.). The solution was washed with sodium bicarbonate solution (2 × 30ml.), water (2 × 30ml.), dried and evaporated. The residual oil was distilled to give isopropyl 4-acetylphenoxyacetate, I.R. peaks at 1750 and 1670 cm-1.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10].[CH3:15][C:16]([C:18]1[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=1)=[O:17]>CC(C)=O>[C:16]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:8][C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10])=[CH:20][CH:19]=1)(=[O:17])[CH3:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24 g
Type
reactant
Smiles
BrCC(=O)OC(C)C
Name
Quantity
17.7 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ether (150ml.)
WASH
Type
WASH
Details
The solution was washed with sodium bicarbonate solution (2 × 30ml.), water (2 × 30ml.)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(OCC(=O)OC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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